Cas no 4390-96-9 (Butanoyl chloride,2-methylene-)

Butanoyl chloride, 2-methylene- is a reactive acyl chloride derivative characterized by the presence of a methylene group adjacent to the carbonyl functionality. This structural feature enhances its utility as an intermediate in organic synthesis, particularly in acylation reactions where the introduction of a butanoyl moiety with an unsaturated site is desired. Its high reactivity enables efficient formation of esters, amides, and other carbonyl-containing compounds under mild conditions. The compound is typically employed in controlled environments due to its moisture sensitivity. Its applications span pharmaceuticals, agrochemicals, and specialty chemicals, where precise functionalization is critical. Proper handling under inert conditions is recommended to ensure stability and reactivity.
Butanoyl chloride,2-methylene- structure
4390-96-9 structure
Product Name:Butanoyl chloride,2-methylene-
CAS No:4390-96-9
MF:C5H7ClO
MW:118.561480760574
CID:325344
PubChem ID:4227818
Update Time:2025-10-19

Butanoyl chloride,2-methylene- Chemical and Physical Properties

Names and Identifiers

    • Butanoyl chloride,2-methylene-
    • 2-methylidenebutanoyl chloride
    • 2-Ethylacryloyl chloride
    • alpha-Ethylacrylic acid chloride
    • alpha-Ethylacryloyl chloride
    • a-ethylacryloyl chloride
    • 2-ETHYLACRYLOYL CHLORIDE99
    • DTXSID00401033
    • EN300-7273790
    • 4390-96-9
    • 2-Ethylacryloyl chloride, contains 150 ppm BHT as inhibitor, 90%
    • AKOS015894274
    • SCHEMBL599206
    • 2-Methylenebutanoyl chloride
    • 2-ETHYLACRYLOYL CHLORIDE 99
    • Inchi: 1S/C5H7ClO/c1-3-4(2)5(6)7/h2-3H2,1H3
    • InChI Key: IIYDTSAAECYHAE-UHFFFAOYSA-N
    • SMILES: ClC(C(=C)CC)=O

Computed Properties

  • Exact Mass: 118.019
  • Monoisotopic Mass: 118.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 96.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.035
  • Boiling Point: 118-126 °C(lit.)
  • Flash Point: 63 °F
  • Refractive Index: n20/D 1.444(lit.)
  • Solubility: Not determined

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Butanoyl chloride,2-methylene- Related Literature

Additional information on Butanoyl chloride,2-methylene-

Butanoyl chloride,2-methylene- (CAS No. 4390-96-9): A Key Intermediate in Modern Chemical Synthesis

Butanoyl chloride,2-methylene- (CAS No. 4390-96-9) is a highly versatile and significant compound in the realm of organic chemistry, serving as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. This compound, characterized by its unique structural properties, has garnered considerable attention in recent years due to its applications in cutting-edge research and industrial processes.

The molecular structure of Butanoyl chloride,2-methylene- consists of a butanoyl group attached to a methylene bridge, which imparts distinct reactivity and functionalization possibilities. This configuration makes it an invaluable building block for the construction of more complex molecules. The presence of both acyl and alkyl functional groups allows for diverse chemical transformations, making it a preferred choice for synthetic chemists.

In the pharmaceutical industry, Butanoyl chloride,2-methylene- plays a pivotal role in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo nucleophilic addition reactions facilitates the introduction of various functional groups, enabling the development of novel drug candidates. Recent studies have highlighted its utility in the preparation of antiviral and anti-inflammatory agents, where its structural motifs contribute to enhanced binding affinity and biological activity.

Moreover, the compound has found applications in agrochemical formulations. Its derivatives are employed as key intermediates in the synthesis of herbicides and pesticides, contributing to more effective crop protection strategies. The methylene group in its structure allows for further modifications that can enhance the stability and efficacy of these agrochemical products.

The industrial significance of Butanoyl chloride,2-methylene- is further underscored by its role in specialty chemical manufacturing. It serves as a precursor for polymers, coatings, and adhesives, where its reactivity contributes to the development of high-performance materials. The compound's ability to form stable derivatives with various functional groups makes it indispensable in these applications.

Recent advancements in synthetic methodologies have expanded the utility of Butanoyl chloride,2-methylene-. Researchers have developed innovative catalytic systems that enhance its reactivity under milder conditions, reducing energy consumption and environmental impact. These advancements align with global trends toward sustainable chemistry practices.

The compound's unique properties also make it a subject of interest in materials science. Its derivatives are being explored for their potential applications in nanotechnology and advanced materials. For instance, researchers have investigated its use in the synthesis of conductive polymers and organic semiconductors, where its structural features contribute to improved material properties.

In academic research, Butanoyl chloride,2-methylene- continues to be a valuable tool for studying fundamental chemical reactions and mechanisms. Its versatility allows chemists to explore new synthetic pathways and understand reaction dynamics at a molecular level. This research not only advances our understanding of organic chemistry but also paves the way for innovative applications.

The synthesis of Butanoyl chloride,2-methylene- itself is an area of active investigation. Recent studies have focused on optimizing production methods to improve yield and purity while minimizing waste. These efforts are part of broader initiatives to enhance chemical manufacturing processes through green chemistry principles.

The future prospects for Butanoyl chloride,2-methylene- are promising, with ongoing research uncovering new applications and refining existing ones. As industries continue to demand high-quality intermediates for their products, this compound is poised to remain a cornerstone of modern chemical synthesis.

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